molecular formula C15H25N3O B1532368 1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylpiperidin-4-amine CAS No. 1179625-25-2

1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylpiperidin-4-amine

Cat. No.: B1532368
CAS No.: 1179625-25-2
M. Wt: 263.38 g/mol
InChI Key: PMMDMECGQPSSJK-UHFFFAOYSA-N
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Description

1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylpiperidin-4-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with methoxy and methyl groups, and a piperidine ring with a methylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylpiperidin-4-amine typically involves multiple steps, starting with the preparation of the pyridine core. The pyridine ring can be synthesized through a multi-step process involving the condensation of appropriate precursors, followed by methylation and methoxylation reactions[_{{{CITATION{{{1{1-(4-Methoxy-3,5-dimethylpyridin-2-yl)-N-[(4-methoxy-3,5 ...](https://www.tcichemicals.com/CN/zh/p/M3633)[{{{CITATION{{{_2{[Omeprazole Related Compound A (15 mg) (5-methoxy-2-[(4-methoxy-3,5 ....

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts to improve yield and purity. The process may include the use of high-pressure reactors and precise temperature control to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{1-(4-Methoxy-3,5-dimethylpyridin-2-yl)-N-[(4-methoxy-3,5 ...](https://www.tcichemicals.com/CN/zh/p/M3633)[{{{CITATION{{{_2{[Omeprazole Related Compound A (15 mg) (5-methoxy-2-[(4-methoxy-3,5 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, including hydroxylated and carboxylated products.

  • Reduction: Reduction reactions can yield amines and other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of different substituted pyridines and piperidines.

Scientific Research Applications

1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylpiperidin-4-amine has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand in biological studies, interacting with various biomolecules.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylpiperidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

  • Omeprazole: A proton pump inhibitor used to treat acid-related conditions.

  • Pyridine derivatives: Various pyridine-based compounds with similar structural features.

This compound represents a versatile and valuable addition to the chemical and pharmaceutical industries, with ongoing research exploring its full potential.

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Properties

IUPAC Name

1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-11-9-17-14(12(2)15(11)19-4)10-18-7-5-13(16-3)6-8-18/h9,13,16H,5-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMDMECGQPSSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2CCC(CC2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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